3-(4-fluoro-3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
Description
This compound is a structurally complex molecule featuring a triazolopyridazine core fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The propan-1-one group at position 1 and the 4-fluoro-3-methylphenyl substituent at position 3 contribute to its unique stereoelectronic properties.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-14-8-15(2-4-18(14)22)3-7-21(29)27-11-16-9-26(10-17(16)12-27)20-6-5-19-24-23-13-28(19)25-20/h2,4-6,8,13,16-17H,3,7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTIERYRRZLHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazoline/Pyrimidine Cores
- Example 64 (Patent US12/036594): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (). Key Differences: Replaces triazolopyridazine with a pyrazolo[3,4-c]pyrimidine scaffold and incorporates a chromenone group. Bioactivity: Demonstrated kinase inhibition (Mass: 586.3 g/mol; MP: 193–196°C), suggesting higher thermal stability compared to the target compound, which lacks chromenone .
N-Substituted Pyrazolines (Molecules 2013) : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ).
Triazolo-Thiadiazole Derivatives
- 3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles ():
- Key Differences : Replaces pyrrolopyrrole with a triazolo-thiadiazole system. The 4-methoxyphenyl group enhances electron-donating effects compared to the 4-fluoro-3-methylphenyl group in the target compound.
- Synthesis : Stepwise formation via condensation reactions, differing from the Suzuki coupling likely used for the target compound’s triazolopyridazine core .
Thiazolo-Pyrrolopyrrole Systems
- 3-(4-Methoxyphenyl)-6-(Phenylsulfonyl)-Perhydro-1,3-Thiazolo[3,4-b]Pyrrolo[4,5-c]Pyrrole (): Key Differences: Incorporates a thiazolo ring instead of triazolopyridazine. Crystallography: Exhibits hydrogen bonding between N–H and sulfonyl oxygen, a feature absent in the target compound, which may influence solubility .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity : While the target compound’s exact mechanism is unspecified, triazolopyridazine derivatives are often explored as kinase inhibitors or antiviral agents. In contrast, pyrazolo-pyrimidine analogues (e.g., Example 64) show confirmed kinase inhibition .
- Solubility : The octahydropyrrolopyrrole system in the target compound likely improves aqueous solubility compared to the planar pyrazolines in , which exhibit crystallographic rigidity .
- Selectivity : The 4-fluoro-3-methylphenyl group may enhance target binding specificity over the 4-methoxyphenyl group in triazolo-thiadiazoles, which could exhibit broader off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
